molecular formula C15H15ClN2O2S B2735633 (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide CAS No. 1281687-35-1

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide

Cat. No.: B2735633
CAS No.: 1281687-35-1
M. Wt: 322.81
InChI Key: DLQFUDHBUZSDCT-UHFFFAOYSA-N
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Description

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Backbone: This can be achieved through a reaction between an appropriate sulfonyl chloride and an amine under basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to introduce the 4-chlorophenyl group onto the ethenesulfonamide backbone.

    Attachment of the Pyridin-2-ylethyl Group: This can be done through a nucleophilic substitution reaction where the pyridin-2-ylethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-bromophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide
  • (E)-2-(4-fluorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide
  • (E)-2-(4-methylphenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide

Uniqueness

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c16-14-6-4-13(5-7-14)9-12-21(19,20)18-11-8-15-3-1-2-10-17-15/h1-7,9-10,12,18H,8,11H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQFUDHBUZSDCT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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